

Illuminating the Molecular Architecture of Allosecurinine: An NMR Spectroscopy Guide

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Compound of Interest

Compound Name: *Allosecurinine*

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Application Note & Protocol

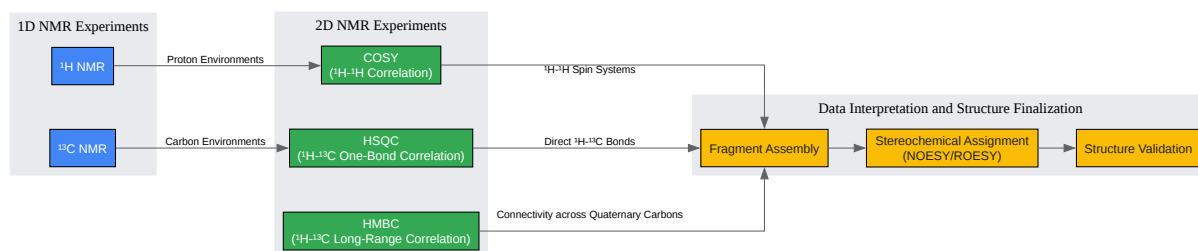
Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allosecurinine, a member of the Securinega alkaloid family, presents a complex tetracyclic framework that has intrigued chemists for decades. Its unique structure and biological activity make it a molecule of significant interest in natural product synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such intricate molecules. This document provides a comprehensive guide, including detailed application notes and experimental protocols, for the structural characterization of **Allosecurinine** using one- and two-dimensional NMR techniques.

Structural Elucidation Workflow

The structural elucidation of a complex molecule like **Allosecurinine** using NMR spectroscopy follows a logical progression. The workflow begins with the acquisition of basic one-dimensional spectra (^1H and ^{13}C NMR) to identify the number and types of protons and carbons. Subsequently, two-dimensional NMR experiments are employed to establish connectivity between atoms, ultimately revealing the complete molecular structure.



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Caption: Workflow for NMR-based structural elucidation.

Quantitative NMR Data for Allosecurinine

The following tables summarize the ^1H and ^{13}C NMR spectral data for **Allosecurinine**, acquired in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data of **Allosecurinine** in CDCl_3

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	3.89	t	4.8
H-3 α	1.91	d	9.0
H-3 β	1.18 - 1.10	m	
H-4 α	1.72 - 1.64	m	
H-4 β	1.46 - 1.37	m	
H-5 α	1.72 - 1.64	m	
H-5 β	1.36 - 1.31	m	
H-6	2.76 - 2.72	m	
H-7	2.67	dd	9.6, 4.2
H-8	3.65	dd	13.2, 3.6
H-10	7.26	ddd	9.6, 5.4
H-11	6.64	d	9.6
H-12	5.72	s	
H-14a	2.76 - 2.72	m	
H-14b	1.72 - 1.64	m	
H-15	-	-	-

Data extracted from supporting information of synthetic studies.

Table 2: ^{13}C NMR Data of **Allosecurinine** in CDCl_3

Position	Chemical Shift (δ , ppm)
2	91.7
3	22.2
4	18.4
5	21.0
6	43.6
7	60.7
8	58.8
9	42.7
10	148.7
11	122.6
12	108.9
13	172.6
14	-
15	167.5

Data extracted from supporting information of synthetic studies.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **Allosecurinine** are provided below.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of purified **Allosecurinine** and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl_3). For enhanced signal resolution, especially for ^{13}C NMR and 2D experiments, a higher concentration may be beneficial.

- Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ^1H and ^{13}C NMR spectra ($\delta = 0.00$ ppm). Modern spectrometers can often reference to the residual solvent peak (for CDCl_3 , $\delta \approx 7.26$ ppm for ^1H and $\delta \approx 77.16$ ppm for ^{13}C).

1D NMR Spectroscopy

a) ^1H NMR (Proton NMR)

- Objective: To determine the number of different types of protons and their chemical environments, as well as their scalar coupling interactions.
- Protocol:
 - Tune and shim the spectrometer probe for the sample.
 - Acquire a standard one-pulse ^1H NMR spectrum.
 - Typical acquisition parameters:
 - Pulse Angle: $30\text{-}45^\circ$
 - Spectral Width: 12-16 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the chemical shifts and coupling patterns (multiplicities and J-values).

b) ^{13}C NMR (Carbon-13 NMR)

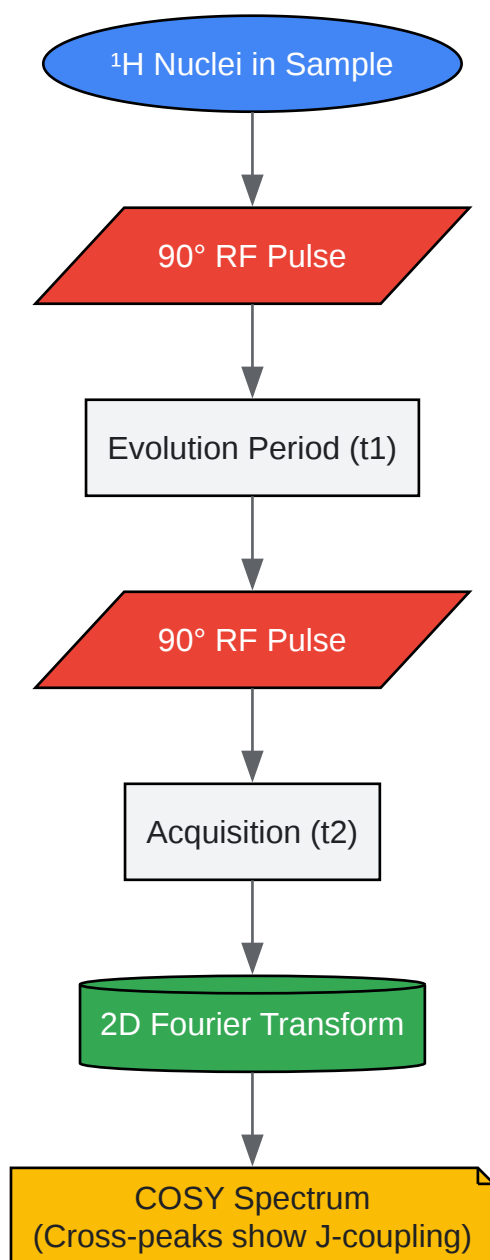
- Objective: To determine the number of different types of carbon atoms in the molecule.
- Protocol:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical acquisition parameters:
 - Pulse Program: Inverse-gated decoupling for quantitative analysis (if needed) or standard proton-decoupled for qualitative analysis.
 - Spectral Width: 200-240 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)
 - Number of Scans: 128 to 1024 or more, depending on the sample concentration.
 - Process the data similarly to the ^1H spectrum.

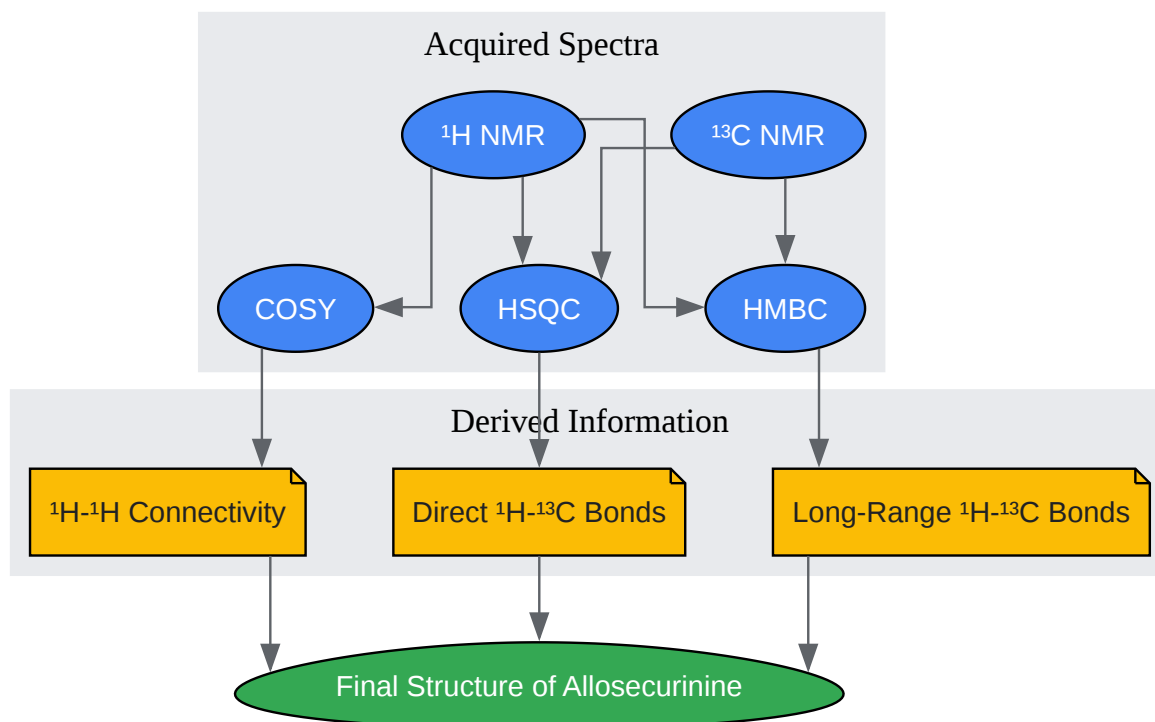
2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

- Objective: To identify protons that are coupled to each other, typically through two or three bonds.
- Protocol:
 - Set up a gradient-selected COSY (gCOSY) experiment.
 - Typical acquisition parameters:
 - Spectral Width (F1 and F2): Same as the ^1H spectrum.
 - Number of Increments (F1): 256-512

- Number of Scans per Increment: 2-8
- Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.
- Analyze the cross-peaks, which indicate scalar coupling between the correlated protons.





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